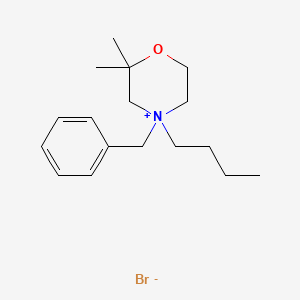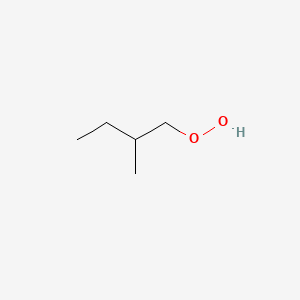![molecular formula C15H16O4 B14367048 1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one CAS No. 90554-75-9](/img/structure/B14367048.png)
1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one is an organic compound belonging to the class of 3-prenylated chalcones These compounds are characterized by the presence of a C5-isoprenoid unit at the 3-position
Méthodes De Préparation
The synthesis of 1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one involves several steps. One common method includes the reaction of 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzaldehyde with hexa-1,4-dien-3-one under specific conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including heterocycles and other chalcone derivatives.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as secretory phospholipase A2, which plays a role in inflammatory processes . Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparaison Avec Des Composés Similaires
1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1-Hydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-3,6-bis(prop-2-ynyloxy)-9H-xanthen-9-one: This compound also contains a propargyl group and has shown cytotoxic activity.
(2E)-1-[2-hydroxy-4-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one: Another 3-prenylated chalcone with similar structural features.
Propriétés
Numéro CAS |
90554-75-9 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
1-hydroxy-1-(2-hydroxy-5-prop-2-enoxyphenyl)hexa-1,4-dien-3-one |
InChI |
InChI=1S/C15H16O4/c1-3-5-11(16)9-15(18)13-10-12(19-8-4-2)6-7-14(13)17/h3-7,9-10,17-18H,2,8H2,1H3 |
Clé InChI |
RHCHKNGCKNVJPO-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)C=C(C1=C(C=CC(=C1)OCC=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
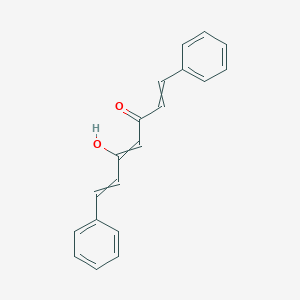
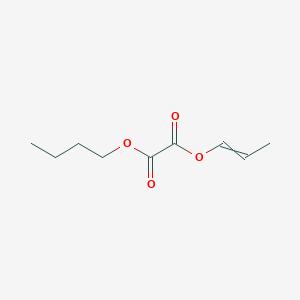
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
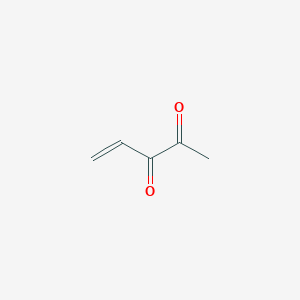
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
